3-Indoleacetic acid-d7

Isotopic purity Quality control Procurement specification

Researchers quantifying endogenous IAA at low nanogram levels face signal interference from natural isotopologues. 3-Indoleacetic acid-d7 (IAA-d7; CAS 1173020-21-7) solves this with a 7 Da mass shift that eliminates isotopic-cluster deconvolution. • M+7 mass separation avoids mathematical correction algorithms that propagate error near detection limits • Deuterated at indole ring positions 2,4,5,6,7 and α-carbon; stable under alkaline hydrolysis for total IAA assays • Enables three-channel MS discrimination (endogenous, tracer-derived, and IS) in clinical tracer studies

Molecular Formula C10H9NO2
Molecular Weight 182.23 g/mol
Cat. No. B12056001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indoleacetic acid-d7
Molecular FormulaC10H9NO2
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)O
InChIInChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,5D2,6D
InChIKeySEOVTRFCIGRIMH-PYNXLSDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IAA-d7 Internal Standard Selection Guide


3-Indolylacetic acid-d7 (IAA-d7; CAS 1173020-21-7), systematically designated as 2,2-dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid, is a stable isotopologue of the endogenous plant hormone indole-3-acetic acid (IAA) bearing seven deuterium atoms across the indole ring (positions 2, 4, 5, 6, 7) and the α-carbon of the acetic acid side chain [1]. It is specifically engineered as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays targeting endogenous IAA in plant tissues and biological fluids [2]. With a nominal mass shift of M+7 relative to unlabeled IAA (m/z 176.19 → 183.23), this compound is distributed by multiple certified vendors including Toronto Research Chemicals, Cambridge Isotope Laboratories, MedChemExpress, and Alfa Chemistry, with catalog availability across the 1–100 mg range .

IAA-d7 Substitution Risks


Substituting IAA-d7 with less extensively deuterated isotopologues (e.g., IAA-d2, IAA-d4, or IAA-d5) introduces analytically consequential risks that compromise quantitative reliability. Lower-deuterated internal standards exhibit insufficient mass separation from the natural heavy-isotope cluster of unlabeled IAA, necessitating mathematical correction algorithms that propagate systematic error when the target analyte is present at low nanogram levels in complex plant matrices [1]. Critically, deuterium-labeled IAA internal standards undergo partial chromatographic isotope fractionation on reversed-phase HPLC, wherein the isotopologue elutes measurably earlier than unlabeled IAA—a phenomenon documented for deuterated IAA that can produce substantial quantification errors unless the full chromatographic peak envelope is collected during fractionation steps preceding GC-MS analysis [2]. The extent of this chromatographic shift correlates with the number and position of deuterium substitutions, meaning that analytical workflows optimized for IAA-d7 cannot be directly transferred to IAA-d5 or IAA-d2 without revalidating retention time windows, ion ratio thresholds, and matrix-matched calibration parameters [3].

IAA-d7 vs Lower-Deuterated Standards: Evidence


Isotopic Purity and Enrichment

Commercially available IAA-d7 from MedChemExpress (HY-18569S3) is certified at 99.75% chemical purity, with isotopic enrichment meeting or exceeding 98 atom% D across the seven substituted positions . In contrast, leading IAA-d5 formulations from the same vendor are specified at 99.76% chemical purity (HY-18569S), and IAA-α,α-d2 from Sigma-Aldrich is specified at 98 atom% D and 98% chemical purity . While the nominal chemical purity difference between IAA-d7 and IAA-d5 is negligible (<0.01%), the critical procurement distinction lies in the number of deuterium atoms retained during sample preparation steps involving alkaline hydrolysis. Deuterium atoms at positions 4, 5, 6, and 7 of the indole ring demonstrate complete retention during alkaline treatment, whereas the α-position deuterium (position 2) shows only marginally lower stability, making the seven-deuterium configuration of IAA-d7 the analytically optimal choice for workflows requiring alkaline hydrolysis of ester- and amide-conjugated IAA pools [1].

Isotopic purity Quality control Procurement specification

Mass Spectrometry Sensitivity Gain

The use of polydeuterated internal standards with a mass shift ≥4 Da (e.g., d4-IAA, d5-IAA, d7-IAA) enables a 10-fold increase in GC-MS selected ion monitoring sensitivity compared with methods requiring correction for the natural heavy-isotope cluster of unlabeled IAA [1]. For d4-IAA (M+4), monitoring employs the base peak at m/z 134 versus m/z 130 for unlabeled IAA, and the molecular ion of the methyl ester derivative at m/z 193 versus m/z 189 [1]. IAA-d7 (M+7) extends this principle, providing a mass separation of 7 Da that further reduces cross-contamination of the internal standard channel by the natural 13C2, 15N, and 18O isotopologue envelope of the analyte, thereby eliminating the need for mathematical deconvolution of overlapping isotope clusters and permitting operation at reduced mass resolution for enhanced ion transmission [2]. The practical consequence is that nanogram-level IAA quantification becomes analytically tractable even in single-digit milligram tissue samples from Arabidopsis thaliana, maize shoots, or sugar beet leaf blades, where IAA-d2 internal standards would suffer from unacceptably high background interference from the endogenous analyte's isotopic signature [3].

GC-MS sensitivity Selected ion monitoring Isotope dilution

Chromatographic Isotope Fractionation

Deuterium-labeled IAA exhibits measurable chromatographic separation from unlabeled IAA on reversed-phase HPLC, a phenomenon termed partial isotope fractionation. The magnitude of this retention time shift is sufficient to introduce substantial quantification errors if only a portion of the eluting peak envelope is collected during preparative HPLC fractionation preceding GC-MS analysis [1]. This separation arises from inverse isotope effects on hydrophobicity, wherein deuterium substitution increases the polarity of C–2H bonds relative to C–1H bonds, reducing reversed-phase retention [2]. For IAA-d7, which bears deuterium at five aromatic positions and two aliphatic positions, the cumulative isotope effect produces a retention time offset that must be explicitly accounted for in method validation. The documented solution is to collect the complete chromatographic peak for both the analyte and the internal standard, a procedural requirement that underscores why substituting IAA-d5 or IAA-d2 into an existing IAA-d7-optimized protocol without revalidating fraction-collection windows is analytically unsound [1][3].

HPLC method validation Isotope effects Sample preparation

Conjugate Hydrolysis Stability

The selection between IAA-d7 and IAA-d5 internal standards critically depends on whether the analytical workflow includes alkaline hydrolysis of ester- and amide-linked IAA conjugates. Deuterium atoms at the indole ring positions (4, 5, 6, 7) are fully retained during alkaline treatment, whereas deuterium at the α-position (position 2) of the acetic acid side chain is retained to only a slightly lesser extent [1]. IAA-d5 (deuterated exclusively at ring positions 2, 4, 5, 6, and 7, or at positions 4, 5, 6, 7 plus one other) provides five base-stable deuterium labels, sufficient for most conjugate-hydrolysis applications. However, IAA-d7 offers two additional deuterium atoms—both at the α-carbon of the side chain—which confer a 7 Da mass separation that remains partially intact even under the most rigorous alkaline conditions where some α-deuterium exchange might occur [2]. For laboratories quantifying total IAA pools (free plus conjugated) via alkaline hydrolysates of Zea mays or other plant tissues, the choice of d7 over d5 provides an analytically conservative margin against deuterium loss that could otherwise bias quantitative estimates when internal standard and analyte signals converge [3].

IAA conjugates Alkaline hydrolysis Sample preparation robustness

IAA-d7 Application Scenarios


High-Sensitivity Tissue IAA Quantification

Laboratories performing auxin profiling on minute tissue samples (e.g., Arabidopsis thaliana root tips, single maize coleoptile segments, or laser-microdissected meristematic tissues) require internal standards that enable reliable quantification at the low-nanogram level. The 10-fold sensitivity gain achievable with polydeuterated IAA internal standards, as documented for d4-IAA and inferentially extended to d7-IAA, makes IAA-d7 the appropriate selection for workflows where sample mass is limiting [1]. The 7 Da mass separation eliminates the need for isotopic-cluster deconvolution algorithms that propagate error when analyte abundance approaches the limit of detection [2]. This scenario is supported by validated protocols using deuterated IAA internal standards for GC-MS/MS quantification of IAA and its biosynthetic precursors from single-digit milligram tissue inputs [3].

Total IAA via Alkaline Hydrolysis

When the analytical objective encompasses both free IAA and IAA released from conjugated pools (ester-linked and amide-linked conjugates), the sample preparation workflow includes an alkaline hydrolysis step. The retention of deuterium at indole ring positions 4, 5, 6, and 7 during alkaline treatment is documented to be complete, while α-position deuterium (positions 2,2 in IAA-d7) exhibits only marginally reduced stability [1]. IAA-d7 therefore provides a robust internal standard for total IAA assays, with the 7 Da mass separation conferring analytical resilience against any minor deuterium exchange that may occur at the α-carbon during extended hydrolysis. This application is validated by the use of tetradeutero IAA (d4-IAA) as an internal standard for determining free plus ester IAA in alkaline hydrolysates of Zea mays, where exact agreement was demonstrated between molecular-ion and base-peak quantification methods [2].

IAA Metabolite LC-MS/MS Profiling

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) methods for profiling IAA and its metabolites—including oxIAA, IAA-glucose conjugates, and 2-oxoindole-3-acetic acid—benefit from deuterated internal standards that co-elute with the target analytes while providing distinct multiple reaction monitoring (MRM) transitions. A validated protocol using [2',2'-(2)H2]IAA (d2-IAA at the α-position) enabled quantitative analysis of IAA metabolite disposition in Arabidopsis thaliana roots and shoots [1]. The extension to IAA-d7, with its 7 Da mass shift, provides enhanced MRM channel separation for laboratories running multiplexed assays where IAA must be distinguished from isobaric or near-isobaric metabolites that share common fragment ions [2]. The chromatographic isotope fractionation effect documented for deuterated IAA on reversed-phase HPLC [3] necessitates careful validation of retention time windows but does not preclude accurate quantification when the complete peak envelope is integrated.

Urinary IAA Quantification

GC-negative ion chemical ionization MS methods employing IAA-d7 as an internal standard have been validated for the determination of deuterated and non-deuterated IAA in human urine samples collected before and after L-tryptophan administration [1]. In this clinical research context, IAA-d7 enables discrimination between endogenous IAA and deuterated IAA derived from administered L-tryptophan-3,3-d2, with the internal standard (IAA-d7) occupying a distinct mass channel (M+7) that does not overlap with either the endogenous analyte or the tracer-derived metabolite. This three-channel mass discrimination (unlabeled IAA, tracer-derived d2-IAA, and internal standard d7-IAA) is uniquely enabled by the 7 Da mass separation of the internal standard and cannot be replicated using IAA-d5 or IAA-d2 in protocols where the tracer itself introduces deuterium into the analyte pool [2].

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